2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
Description
2-((4,6-DI-ME-2-PYRIMIDINYL)SULFANYL)-N’-(1H-INDOL-3-YLMETHYLENE)ACETOHYDRAZIDE is a complex organic compound that features a pyrimidine ring, an indole moiety, and an aceto-hydrazide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C17H17N5OS |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H17N5OS/c1-11-7-12(2)21-17(20-11)24-10-16(23)22-19-9-13-8-18-15-6-4-3-5-14(13)15/h3-9,18H,10H2,1-2H3,(H,22,23)/b19-9+ |
InChI Key |
XVLDHJYUTBLCEH-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CNC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-DI-ME-2-PYRIMIDINYL)SULFANYL)-N’-(1H-INDOL-3-YLMETHYLENE)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Attachment of the indole moiety: The indole group can be introduced via a condensation reaction with an appropriate indole derivative.
Formation of the aceto-hydrazide group: This step involves the reaction of hydrazine with an aceto derivative under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Applications in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-((4,6-DI-ME-2-PYRIMIDINYL)SULFANYL)-N’-(1H-INDOL-3-YLMETHYLENE)ACETOHYDRAZIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-((4,6-DI-ME-2-PYRIMIDINYL)SULFANYL)-N’-(1H-INDOL-3-YLMETHYLENE)ACETOHYDRAZIDE: can be compared with other pyrimidine-indole derivatives.
N’-(1H-INDOL-3-YLMETHYLENE)ACETOHYDRAZIDE: A simpler analog without the pyrimidine ring.
Pyrimidine derivatives: Compounds with similar pyrimidine structures but different functional groups.
Uniqueness
The uniqueness of 2-((4,6-DI-ME-2-PYRIMIDINYL)SULFANYL)-N’-(1H-INDOL-3-YLMETHYLENE)ACETOHYDRAZIDE lies in its combined structure of pyrimidine, indole, and aceto-hydrazide groups, which may confer unique biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
